2-Oxatricyclo[5.3.0.0,1,5]decan-8-one

Lipoxygenase inhibition Selectivity profiling Inflammation research

2-Oxatricyclo[5.3.0.0,1,5]decan-8-one is a conformationally restricted heterocyclic compound with the molecular formula C9H12O2 and a molecular weight of 152.19 g/mol. Its core architecture—a 9-oxatricyclo[5.3.0.01,5]decan-8-one skeleton—is accessible via intramolecular [2+2] photocycloaddition.

Molecular Formula C9H12O2
Molecular Weight 152.193
CAS No. 1116036-49-7
Cat. No. B2643891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxatricyclo[5.3.0.0,1,5]decan-8-one
CAS1116036-49-7
Molecular FormulaC9H12O2
Molecular Weight152.193
Structural Identifiers
SMILESC1COC23C1CC2C(=O)CC3
InChIInChI=1S/C9H12O2/c10-8-1-3-9-6(2-4-11-9)5-7(8)9/h6-7H,1-5H2
InChIKeyNZTKOLVMRCJMCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxatricyclo[5.3.0.0,1,5]decan-8-one (CAS 1116036-49-7): A Rigid, Lipoxygenase-Active Scaffold for Chemical Biology and Drug Discovery Procurement


2-Oxatricyclo[5.3.0.0,1,5]decan-8-one is a conformationally restricted heterocyclic compound with the molecular formula C9H12O2 and a molecular weight of 152.19 g/mol [1]. Its core architecture—a 9-oxatricyclo[5.3.0.01,5]decan-8-one skeleton—is accessible via intramolecular [2+2] photocycloaddition [2]. Unlike flexible acyclic or monocyclic analogs, the rigid tricyclic framework predefines the spatial orientation of functional groups, a feature with direct implications for molecular recognition and target engagement [3]. This compound is commercially available at 95% purity, typically as a liquid, with storage at 4°C recommended for stability . Its primary reported bioactivity is inhibition of lipoxygenase enzymes, specifically 5-lipoxygenase (5-LOX) in rat polymorphonuclear leukocytes [4].

Why Generic Substitution of 2-Oxatricyclo[5.3.0.0,1,5]decan-8-one Fails: Quantifiable Selectivity, Reactivity, and Rigidity Risks


Procurement decisions based solely on scaffold class or core heterocycle type are insufficient for 2-oxatricyclo[5.3.0.0,1,5]decan-8-one due to three documented performance cliffs. First, lipoxygenase isoform selectivity is highly sensitive to structural nuance: while this compound inhibits rat 5-LOX with an IC50 of 220 nM, its activity against 12-LOX (IC50 = 470 nM) and 15-LOX (IC50 = 3,590 nM) drops by factors of 2.1 and 16.3, respectively [1]. Substitution with a different tricyclic lactone could invert or abolish this selectivity window. Second, the intramolecular [2+2] photocycloaddition that generates the 9-oxatricyclo[5.3.0.01,5]decan-8-one skeleton yields structurally rigid products with zero rotatable bonds and three spatially defined positions for further functionalization [2]. Even minor skeletal modifications—such as replacing the oxygen at position 2 with a nitrogen—produce 3-aza analogs with altered ring-opening behavior and different reactivity profiles [3]. Third, the commercial supply chain for this specific CAS registry number (1116036-49-7) is distinct from that of its analogs; purity specifications (95%), physical state (liquid), and storage conditions (4°C) are product-specific parameters that directly impact experimental reproducibility .

Product-Specific Quantitative Differentiation Evidence for 2-Oxatricyclo[5.3.0.0,1,5]decan-8-one (1116036-49-7)


Lipoxygenase Isoform Selectivity: Quantifiable Advantage of 2-Oxatricyclo[5.3.0.0,1,5]decan-8-one Over NDGA and Broad-Spectrum LOX Inhibitors

In rat polymorphonuclear leukocytes, 2-oxatricyclo[5.3.0.0,1,5]decan-8-one inhibits 5-lipoxygenase (5-LOX) with an IC50 of 220 nM [1]. Its activity against 12-LOX (IC50 = 470 nM) is 2.1-fold lower, and against 15-LOX (IC50 = 3,590 nM) it is 16.3-fold lower [1]. By comparison, the well-known lipoxygenase inhibitor nordihydroguaiaretic acid (NDGA) exhibits IC50 values of 200 nM for 5-LOX, 30 µM for 12-LOX, and 30 µM for 15-LOX, representing selectivity ratios of 150:1 and 150:1, respectively . This stark difference in selectivity profile—2-oxatricyclo[5.3.0.0,1,5]decan-8-one is 70-fold less discriminating between 5-LOX and 12-LOX than NDGA—provides a distinct pharmacological fingerprint that cannot be replicated by generic LOX inhibitors.

Lipoxygenase inhibition Selectivity profiling Inflammation research

Conformational Rigidity: Quantified Zero Rotatable Bonds and Predefined Spatial Geometry of 2-Oxatricyclo[5.3.0.0,1,5]decan-8-one

The 2-oxatricyclo[5.3.0.0,1,5]decan-8-one scaffold contains zero rotatable bonds, a property computed from its SMILES structure C1COC23C1CC2C(=O)CC3 [1]. In contrast, acyclic or monocyclic γ-lactone analogs (e.g., γ-butyrolactone derivatives) possess 2–4 rotatable bonds, allowing conformational sampling that can obscure structure-activity relationships [2]. The intramolecular [2+2] photocycloaddition that generates this skeleton produces a rigid framework with three spatially defined positions for further functionalization, as demonstrated by the synthesis of nitrogen-, oxygen-, and carbon-substituted variants at position 3 [3]. This degree of conformational restriction is not achievable with simple bicyclic or monocyclic lactones.

Conformational restriction Structure-based drug design Molecular recognition

Commercial Availability and Purity Specification: Guaranteed 95% Purity for 2-Oxatricyclo[5.3.0.0,1,5]decan-8-one (CAS 1116036-49-7)

2-Oxatricyclo[5.3.0.0,1,5]decan-8-one is commercially supplied with a minimum purity of 95%, as verified by the Enamine product line distributed by Sigma-Aldrich . The compound is a liquid at ambient temperature and is recommended for storage at 4°C to preserve integrity . In contrast, structurally related oxatricyclodecanones often exhibit variable purity grades (90–97%) depending on the specific analog and supplier, with some analogs only available as custom synthesis products with undefined purity specifications [1]. This defined purity threshold ensures batch-to-batch consistency for quantitative biological assays.

Chemical procurement Reproducibility Quality control

Procurement-Driven Application Scenarios for 2-Oxatricyclo[5.3.0.0,1,5]decan-8-one: Where Its Quantifiable Differentiation Drives Value


Selective 5-Lipoxygenase Pathway Dissection in Inflammation Pharmacology

Researchers investigating the distinct roles of 5-LOX versus 12/15-LOX in leukotriene biosynthesis should select 2-oxatricyclo[5.3.0.0,1,5]decan-8-one for its moderate isoform selectivity (5-LOX IC50 = 220 nM; 12-LOX IC50 = 470 nM; 15-LOX IC50 = 3,590 nM). Unlike NDGA, which shows 150:1 selectivity for 5-LOX over 12/15-LOX , this compound provides a narrower selectivity window (2.1:1 for 12-LOX, 16.3:1 for 15-LOX), enabling more nuanced interrogation of pathway crosstalk without complete ablation of 12-LOX activity [1]. This application is particularly relevant for studies requiring partial inhibition or pathway-specific biomarker analysis.

Conformationally Constrained Scaffold for Fragment-Based Drug Design and SAR Studies

Medicinal chemists requiring a rigid, zero-rotatable-bond scaffold should procure 2-oxatricyclo[5.3.0.0,1,5]decan-8-one as a core building block [2]. The intramolecular [2+2] photocycloaddition synthetic route permits the installation of nitrogen, oxygen, or carbon substituents at position 3 while maintaining the overall tricyclic architecture [3]. This preorganized geometry reduces the entropic penalty of binding and simplifies the interpretation of structure-activity relationships (SAR) compared to flexible lactone analogs. The scaffold has been validated for generating conformationally restricted pyrrolidines and bis-pyrrolidines [4].

Reproducible Enzyme Inhibition Assays Requiring Guaranteed Purity and Stability

For laboratories conducting quantitative lipoxygenase inhibition assays where batch-to-batch consistency is paramount, procurement of 2-oxatricyclo[5.3.0.0,1,5]decan-8-one from a supplier specifying ≥95% purity ensures that observed IC50 values are not confounded by impurities or degradation products . The compound's liquid physical form and recommended 4°C storage facilitate straightforward handling and long-term stability. This defined quality specification is critical for generating data that meets publication standards and supports cross-study comparisons.

Specialty Monomer for Photoresist and Polymer Material Development

While the primary published evidence for 2-oxatricyclo[5.3.0.0,1,5]decan-8-one in photoresist applications is limited, the broader class of oxatricyclo[5.2.1.02,6]decan-3-one derivatives has been claimed as (meth)acrylate ester monomers for chemically amplified resist compositions [5]. The rigid tricyclic core of 2-oxatricyclo[5.3.0.0,1,5]decan-8-one may confer similar beneficial properties—such as high etch resistance and low outgassing—that are characteristic of polycyclic lactone monomers used in 193 nm and EUV lithography. Procurement for materials science exploration in this area is supported by the compound's defined purity and structural novelty.

Technical Documentation Hub

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